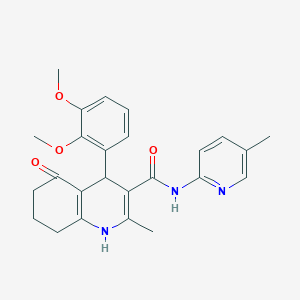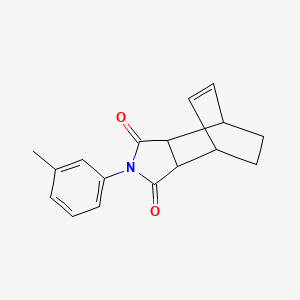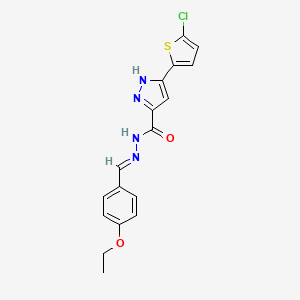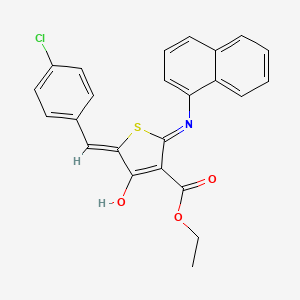![molecular formula C20H17N3O2 B11650096 2-cyclopropyl-N'-[(E)-(3-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11650096.png)
2-cyclopropyl-N'-[(E)-(3-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopropyl-N’-[(E)-(3-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with transition metals . This compound, in particular, has garnered interest for its potential biological activities and its role in the synthesis of other complex molecules.
Métodos De Preparación
The synthesis of 2-cyclopropyl-N’-[(E)-(3-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The general synthetic route can be summarized as follows:
Starting Materials: Cyclopropyl hydrazide and 3-hydroxybenzaldehyde.
Reaction Conditions: The reaction mixture is heated under reflux in ethanol or methanol.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Análisis De Reacciones Químicas
2-cyclopropyl-N’-[(E)-(3-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents like halogens or alkylating agents.
Aplicaciones Científicas De Investigación
2-cyclopropyl-N’-[(E)-(3-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor and its pharmacological applications.
Coordination Chemistry: The compound forms stable complexes with transition metals, making it useful in the study of bioinorganic chemistry.
Material Science: It is used in the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-cyclopropyl-N’-[(E)-(3-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The molecular pathways involved include inhibition of key enzymes in metabolic pathways, which can lead to various biological effects.
Comparación Con Compuestos Similares
2-cyclopropyl-N’-[(E)-(3-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide can be compared with other Schiff base hydrazones such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities
Propiedades
Fórmula molecular |
C20H17N3O2 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
2-cyclopropyl-N-[(E)-(3-hydroxyphenyl)methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C20H17N3O2/c24-15-5-3-4-13(10-15)12-21-23-20(25)17-11-19(14-8-9-14)22-18-7-2-1-6-16(17)18/h1-7,10-12,14,24H,8-9H2,(H,23,25)/b21-12+ |
Clave InChI |
USLFRXQXAQPZJE-CIAFOILYSA-N |
SMILES isomérico |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC(=CC=C4)O |
SMILES canónico |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-fluoro-N-{4-[(4-methylpiperazin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B11650023.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11650030.png)
![6-(4-bromophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11650031.png)
![N-[3-(2,2-dimethyloxan-4-yl)-3-(4-fluorophenyl)propyl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B11650038.png)
![(6Z)-6-{3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650043.png)
![2-phenyl-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B11650052.png)

![5-(3-chloro-2-methylphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11650073.png)

![N-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B11650087.png)
![2-(4-tert-butylphenoxy)-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11650091.png)
![4-Methyl-N-[8-(2-methyl-2-butanyl)-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL]benzenesulfonamide](/img/structure/B11650092.png)

